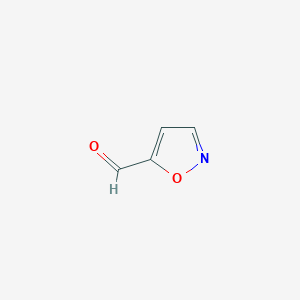

Isoxazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c6-3-4-1-2-5-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIPOZWLYGLXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618397 | |

| Record name | 1,2-Oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16401-14-2 | |

| Record name | 1,2-Oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isoxazole-5-carbaldehyde chemical properties and structure

An In-Depth Technical Guide to Isoxazole-5-carbaldehyde: Chemical Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical and structural properties, outlines common synthetic protocols for related structures, and discusses its significance as a precursor to a wide array of biologically active compounds.

Core Chemical and Structural Properties

This compound is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions, with a carbaldehyde group at the 5-position. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Structural and Physicochemical Data

The fundamental properties of this compound and a selection of its derivatives are summarized in the tables below. These tables facilitate a comparative analysis of how substitutions on the isoxazole ring influence the molecule's physical and chemical characteristics.

Table 1: Structural and Identification Data for this compound [1]

| Property | Value |

| IUPAC Name | 1,2-oxazole-5-carbaldehyde |

| Synonyms | 5-Formylisoxazole, 5-Isoxazolecarboxaldehyde |

| CAS Number | 16401-14-2 |

| Molecular Formula | C₄H₃NO₂ |

| Molecular Weight | 97.07 g/mol |

| SMILES | C1=C(ON=C1)C=O |

| InChI Key | GSIPOZWLYGLXDM-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| XLogP3-AA | 0.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 97.016378338 Da |

| Topological Polar Surface Area | 43.1 Ų |

| Complexity | 74.1 |

Table 3: Physical Properties of Selected this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-(3-Fluorophenyl)this compound | C₁₀H₆FNO₂ | 191.16 | 78-85 | Off-white amorphous powder |

| 3-(3-Methoxyphenyl)this compound | C₁₁H₉NO₃ | 203.2 | 72-79 | Pale yellow needles |

| 3-(3-Chlorophenyl)this compound | C₁₀H₆ClNO₂ | 207.62 | 86-92 | Off-white amorphous powder |

| 3-Methylthis compound | C₅H₅NO₂ | 111.10 | - | - |

Spectroscopic Characterization

-

¹H NMR: The proton on the isoxazole ring typically appears as a singlet. For derivatives, the chemical shifts and coupling constants of the protons on the substituent groups provide key structural information. In 3,5-disubstituted isoxazoles, the isoxazole proton (at C4) resonates as a singlet in the aromatic region[2].

-

¹³C NMR: The carbon atoms of the isoxazole ring exhibit characteristic chemical shifts. In the unsubstituted isoxazole ring, the carbon atoms resonate at approximately 157.8 ppm, 149.1 ppm, and 103.6 ppm[3]. The aldehyde carbonyl carbon will appear significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the aldehyde group, typically in the range of 1680-1715 cm⁻¹. The C=N and C-O stretching vibrations of the isoxazole ring are also observable[4].

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, which for this compound is m/z 97.07[1]. Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

The isoxazole ring is a versatile scaffold, and its synthesis has been extensively studied. One of the most common and efficient methods for preparing isoxazole derivatives, particularly 3,4-disubstituted isoxazol-5(4H)-ones (which are tautomers of isoxazol-5-ols), is through a one-pot, three-component reaction.

General Experimental Protocol: Three-Component Synthesis of Isoxazol-5(4H)-ones

This method involves the condensation of an aldehyde, a β-keto ester, and hydroxylamine hydrochloride. Various catalysts and reaction conditions, including green chemistry approaches, have been employed to improve yields and reaction times.

Materials:

-

Aldehyde derivative (1 mmol)

-

β-keto ester (e.g., ethyl acetoacetate) (1 mmol)

-

Hydroxylamine hydrochloride (1 mmol)

-

Catalyst (e.g., propylamine-functionalized cellulose, 14 mg)

-

Solvent (e.g., water, 10 mL)

Procedure:

-

A mixture of the aldehyde, β-keto ester, hydroxylamine hydrochloride, and catalyst is prepared in the solvent.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the 3,4-disubstituted isoxazol-5(4H)-one.

This protocol is adaptable, with variations in catalysts and the use of ultrasound or microwave irradiation to enhance reaction rates[5][6].

General workflow for the three-component synthesis of isoxazole derivatives.

Role in Drug Discovery and Development

This compound itself is not typically the final active pharmaceutical ingredient (API). Instead, its significance lies in its role as a key intermediate for the synthesis of a diverse range of biologically active molecules. The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and clinical candidates[7].

Derivatives synthesized from this compound and related structures have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Certain isoxazole derivatives have shown potent anticancer activity against various cancer cell lines[8].

-

Anti-inflammatory: The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs)[8].

-

Antibacterial and Antifungal: Many isoxazole-containing compounds exhibit significant antimicrobial properties[8][9].

-

Antitubercular: Novel isoxazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis[8].

-

Antiviral and Anticonvulsant: The versatility of the isoxazole ring has led to the discovery of compounds with antiviral and anticonvulsant activities[5].

The aldehyde functional group at the 5-position is a key handle for chemical modification, allowing for the introduction of various pharmacophores to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds.

Role of this compound as a precursor to diverse bioactive compounds.

Conclusion

This compound is a fundamentally important heterocyclic compound for drug discovery and development. Its well-defined chemical and structural properties, coupled with versatile and efficient synthetic routes to its derivatives, make it an attractive starting point for the creation of novel therapeutic agents. The broad range of biological activities exhibited by isoxazole-containing molecules underscores the enduring importance of this scaffold in medicinal chemistry. This guide serves as a foundational resource for researchers aiming to leverage the chemical potential of this compound in their scientific endeavors.

References

- 1. 1,2-Oxazole-5-carbaldehyde | C4H3NO2 | CID 21817604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. researchgate.net [researchgate.net]

Isoxazole-5-carbaldehyde spectroscopic data analysis (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of isoxazole-5-carbaldehyde, a key heterocyclic aldehyde in organic synthesis and medicinal chemistry. Due to the limited availability of published spectroscopic data for the unsubstituted this compound, this guide utilizes data from closely related derivatives to illustrate the principles of spectral interpretation and analysis. The methodologies and expected spectral features outlined herein serve as a valuable resource for researchers working with this and similar isoxazole-based compounds.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of substituted isoxazole derivatives and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Illustrative)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.5 | Singlet | - |

| Isoxazole-H4 | 7.0 - 7.5 | Doublet | ~1.8 |

| Isoxazole-H3 | 8.5 - 9.0 | Doublet | ~1.8 |

Note: The chemical shifts are estimates based on data from substituted isoxazoles and may vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Illustrative)

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde C=O | 180 - 190 |

| Isoxazole C5 | 160 - 170 |

| Isoxazole C3 | 150 - 160 |

| Isoxazole C4 | 110 - 120 |

Note: These are approximate chemical shift ranges derived from data on various isoxazole derivatives.

Table 3: Infrared (IR) Spectroscopic Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2880 and 2720 - 2780 | Medium |

| C=O stretch (aldehyde) | 1690 - 1715 | Strong |

| C=N stretch (isoxazole) | 1580 - 1620 | Medium |

| C-H in-plane bend (isoxazole) | 1350 - 1450 | Medium |

| N-O stretch (isoxazole) | 900 - 950 | Medium to Strong |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₄H₃NO₂ |

| Molecular Weight | 97.07 g/mol |

| Exact Mass | 97.0164 g/mol [1] |

| Expected Fragmentation | |

| [M]+• | 97 |

| [M-H]+ | 96 |

| [M-CO]+• | 69 |

| [M-CHO]+ | 68 |

Note: The fragmentation pattern is a prediction based on the structure and may vary with ionization technique.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Neat Liquid (if applicable): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid (KBr pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The obtained spectrum should be background-corrected. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC). Optimize the ion source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.

-

EI-MS: Introduce the sample (often via a gas chromatograph - GC, or a direct insertion probe) into the high-vacuum source where it is bombarded with electrons (typically 70 eV).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and the major fragment ions. The high-resolution mass spectrum can be used to determine the elemental composition.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between different analytical techniques.

References

A Technical Guide to the Synthesis, Characterization, and Application of Novel Isoxazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in medicinal chemistry, found in numerous clinically approved drugs and biologically active compounds.[1][2] The versatility of the isoxazole ring allows for a wide range of structural modifications, leading to derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] The isoxazole core is a key pharmacophore in drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[6][7]

This guide provides an in-depth overview of the prevailing synthetic strategies for novel isoxazole derivatives, the critical characterization techniques required for structural elucidation and purity confirmation, and a summary of their biological potential, with a focus on anticancer applications. Detailed experimental protocols and data presentation are included to assist researchers in the practical application of this knowledge.

Synthesis of Novel Isoxazole Derivatives

The construction of the isoxazole ring can be achieved through several reliable synthetic pathways. The most prominent methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of β-dicarbonyl compounds or their synthetic equivalents with hydroxylamine.[1][8][9]

Key Synthetic Strategies

-

1,3-Dipolar Cycloaddition: This is one of the most efficient and widely used methods for constructing the isoxazole skeleton.[1] It involves the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[8][10] The nitrile oxides are typically generated in situ from aldoximes using oxidizing agents or from hydroximoyl halides with a base to avoid their dimerization.[11] This method offers high regioselectivity and is tolerant of a wide range of functional groups.[12]

-

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical approach, known as the Claisen isoxazole synthesis, involves the reaction of a 1,3-diketone or a related species like an α,β-unsaturated ketone with hydroxylamine.[9][13] The reaction proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[13] While effective, this method can sometimes lead to mixtures of regioisomers, although reaction conditions can be optimized to favor a single product.[9]

-

Synthesis from Chalcones: A popular variation of the condensation method involves using chalcones (α,β-unsaturated ketones) as the three-carbon precursor. Chalcones are readily synthesized via Claisen-Schmidt condensation of an aldehyde and a ketone.[14][15] The subsequent reaction with hydroxylamine hydrochloride in the presence of a base leads to the formation of the corresponding isoxazoline, which can be oxidized to the isoxazole.[14][16]

General Synthetic Workflow Visualization

The diagram below illustrates a common workflow for the synthesis of isoxazole derivatives, starting from chalcone intermediates.

Experimental Protocol: Synthesis from a Chalcone Intermediate

This protocol provides a representative method for synthesizing a 3,5-disubstituted isoxazole derivative from a chalcone precursor.[15][16]

Step 1: Synthesis of Chalcone Intermediate

-

Dissolve the appropriate aromatic ketone (10 mmol) and aromatic aldehyde (10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

-

While stirring, add 10 mL of an aqueous potassium hydroxide solution (40% w/v) dropwise to the mixture.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl until a precipitate forms.

-

Filter the solid chalcone product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize from ethanol if necessary.

Step 2: Cyclization to form Isoxazole

-

Reflux a mixture of the synthesized chalcone (5 mmol), hydroxylamine hydrochloride (7.5 mmol), and sodium acetate (7.5 mmol) in 40 mL of glacial acetic acid or ethanol for 6-8 hours.[15][16]

-

Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

-

Pour the concentrated mixture into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude isoxazole derivative by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the final product.

Table of Synthetic Yields

The following table summarizes representative yields for isoxazole synthesis under different conditions.

| Precursors | Method | Catalyst/Solvent | Yield (%) | Reference |

| Chalcone + Hydroxylamine HCl | Conventional Heating | Sodium Acetate/Acetic Acid | 80-90 | [16] |

| Aldehyde + Alkyne + Hydroxylamine HCl | Ultrasound Irradiation | CAN / H₂O:ACN | 47-71 | [17] |

| β-enamino ketone + Hydroxylamine HCl | Conventional Heating | Pyridine | 70-95 | [9] |

| α-nitroketone + Alkene | p-TsOH-mediated Cycloaddition | p-TsOH / Toluene | ~77 | [10] |

Characterization of Novel Isoxazole Derivatives

Confirming the structure and purity of newly synthesized compounds is critical. A combination of spectroscopic and analytical techniques is employed for this purpose.[1][14]

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[18][19]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that help confirm the structure. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.[14][20]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as C=O, C=N, and N-O stretches, which are characteristic of the isoxazole ring and its substituents.[16][21]

-

Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared against the calculated values for the proposed structure to confirm its empirical formula.[14][15]

-

X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and stereochemistry in three dimensions.[1]

Logical Flow of Compound Characterization

The following diagram outlines the logical progression of experiments to confirm the identity and purity of a newly synthesized isoxazole derivative.

Protocol: Sample Preparation for NMR Analysis

-

Ensure the synthesized isoxazole derivative is pure and has been thoroughly dried to remove residual solvents.

-

Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube. The choice of solvent depends on the solubility of the compound.

-

Cap the tube and gently agitate or vortex until the sample is completely dissolved. If the sample is not fully soluble, it may need to be filtered through a small plug of glass wool into a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.

-

Place the NMR tube into the spectrometer's spinner turbine, adjust the depth correctly, and insert it into the NMR probe for analysis.

Representative Characterization Data

The table below shows hypothetical but characteristic spectral data for a novel 3-phenyl-5-(4-chlorophenyl)isoxazole derivative.

| Technique | Data | Interpretation |

| ¹H NMR | δ 7.80-7.95 (m, 4H), δ 7.45-7.60 (m, 5H), δ 7.05 (s, 1H) | Aromatic protons from both phenyl rings and a characteristic singlet for the isoxazole C4-H.[14] |

| ¹³C NMR | δ 171.2, 162.8, 135.1, 130.5, 129.8, 129.3, 128.9, 127.5, 126.8, 98.5 | Carbons of the isoxazole ring (C3, C5, C4) and aromatic carbons.[18] |

| MS (EI) | m/z (%): 269 [M⁺], 271 [M+2]⁺ (ratio ~3:1), 105, 77 | Molecular ion peak consistent with the formula C₁₅H₁₀ClNO. The isotopic pattern confirms one chlorine atom. |

| IR (KBr) | ν (cm⁻¹): 3120 (Ar C-H), 1610 (C=N), 1590 (C=C), 1450 (isoxazole ring), 940 (N-O), 830 (p-subst. bend) | Presence of aromatic rings, isoxazole nucleus, and N-O bond.[16] |

Biological Activity and Anticancer Mechanisms

Isoxazole derivatives exhibit a remarkable range of biological activities.[6] Their anticancer potential is particularly noteworthy, with many derivatives showing potent activity against various cancer cell lines.[22][23][24]

Anticancer Activity

Novel isoxazole compounds have demonstrated significant cytotoxic effects against cancer cell lines including breast (MCF-7), cervical (HeLa), liver (Hep3B), and prostate (PC3).[19][23] The mechanism of action often involves the induction of apoptosis, inhibition of key signaling proteins like Heat Shock Protein 90 (HSP90), or interference with tubulin polymerization.[24][25][26]

Table of Biological Data (IC₅₀ Values)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative isoxazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 2d | HeLa | 18.62 | Cytotoxic | [23] |

| Compound 2e | Hep3B | ~23 | Cytotoxic | [23] |

| Compound 1 | K562 | 0.071 | Antiproliferative | [27] |

| Compound 2 | K562 | 0.018 | Antiproliferative | [27] |

| Compound 129 | HeLa | 0.91 | Anticancer | [3] |

| Compound 130 | MCF-7 | 4.56 | Anticancer | [3] |

Signaling Pathway: Induction of Apoptosis

Many isoxazole-based anticancer agents function by triggering programmed cell death, or apoptosis. One proposed mechanism involves the inhibition of survival pathways, such as those regulated by NF-κB or HSP90, leading to the activation of the caspase cascade.[7][25]

Conclusion

The isoxazole scaffold remains a privileged structure in modern drug discovery due to its synthetic accessibility and broad range of biological activities.[3][22] Advances in synthetic methodologies, including green chemistry approaches, continue to expand the chemical space of accessible derivatives.[17] The ongoing exploration of these novel compounds, supported by robust characterization and mechanistic studies, holds significant promise for the development of new therapeutic agents to address unmet medical needs, particularly in the field of oncology.[5][25]

References

- 1. ijcrt.org [ijcrt.org]

- 2. espublisher.com [espublisher.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. ijpca.org [ijpca.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 10. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoxazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. ajrconline.org [ajrconline.org]

- 16. researchgate.net [researchgate.net]

- 17. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. ijariit.com [ijariit.com]

- 23. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 27. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Reactivity of the Isoxazole Ring

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in a wide array of therapeutic agents stems from its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic intermediate. This technical guide provides a comprehensive exploration of the stability and reactivity of the isoxazole ring, offering insights crucial for its effective application in drug design and development.

Stability of the Isoxazole Ring

The stability of the isoxazole ring is a key factor in its utility as a pharmacophore. It exhibits a delicate balance, being sufficiently stable to endure physiological conditions while also being susceptible to designed metabolic cleavage, which can be advantageous for prodrug strategies.

pH and Thermal Stability

The isoxazole ring's stability is significantly influenced by pH and temperature. Generally, it is relatively stable under acidic and neutral conditions but can undergo ring-opening reactions under basic conditions, a process that is accelerated at higher temperatures.

A notable example is the immunomodulatory drug leflunomide, where the isoxazole ring is stable at pH 4.0 and 7.4 at 25°C. However, at pH 10.0, it undergoes decomposition to its active metabolite, A771726. This decomposition is markedly faster at 37°C, with the half-life decreasing from 6.0 hours at 25°C to 1.2 hours at 37°C at pH 10.0.

| Condition | Temperature (°C) | Half-life (t½) |

| pH 4.0 | 25 | Stable |

| pH 7.4 | 25 | Stable |

| pH 10.0 | 25 | 6.0 h |

| pH 4.0 | 37 | Stable |

| pH 7.4 | 37 | 7.4 h |

| pH 10.0 | 37 | 1.2 h |

Table 1: pH and Temperature Stability of the Isoxazole Ring in Leflunomide

Photochemical Stability

The isoxazole ring is known to be photolabile. Upon exposure to UV irradiation, the weak N-O bond can cleave, leading to a rearrangement to an oxazole through an azirine intermediate[1]. This photochemical reactivity has been harnessed in the development of photo-cross-linkers for chemoproteomic studies[2]. The efficiency of this photoisomerization is dependent on the substituents on the isoxazole ring[3].

Thermal Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial techniques for assessing the thermal stability of isoxazole-containing compounds. The decomposition of isoxazole has been studied, and it is known to produce major products like CO and CH₃CN in the temperature range of 850-1100 K. The activation energy for the thermal decomposition of ethanal, a related small molecule, has been determined to be 189 kJ/mol, highlighting the significant energy required for thermal breakdown[4]. The Arrhenius parameters, including activation energy (Ea) and the pre-exponential factor (A), provide quantitative measures of thermal stability and can be determined from TGA data.

| Compound | Activation Energy (Ea) | Pre-exponential Factor (A) |

| Bromination of Isoxazole | 50.97 kJ/mol | 1.3742 x 10¹⁰ M⁻¹s⁻¹ |

Table 2: Thermodynamic Parameters for the Bromination of Isoxazole[5]

Reactivity of the Isoxazole Ring

The isoxazole ring exhibits a rich and varied reactivity profile, making it a valuable synthon in organic chemistry. Its reactions are largely governed by the electron distribution within the ring and the inherent weakness of the N-O bond.

Reactivity towards Electrophiles

Electrophilic aromatic substitution is a key reaction of the isoxazole ring, with the C4 position being the most favorable site for attack. This is due to the directing effects of the ring heteroatoms.

Bromination: The kinetics of the bromination of isoxazole have been studied, revealing a second-order reaction. The rate constants and thermodynamic parameters have been determined, providing quantitative insight into its reactivity towards electrophiles[5].

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |

| 288 | 1.83 x 10³ |

| 293 | 2.75 x 10³ |

| 298 | 4.08 x 10³ |

| 303 | 6.00 x 10³ |

| 308 | 8.70 x 10³ |

Table 3: Rate Constants for the Bromination of Isoxazole at Different Temperatures[5]

Other Electrophilic Reactions: Isoxazoles can also undergo other electrophilic reactions such as nitration and acylation, primarily at the C4 position.

Reactivity towards Nucleophiles and Ring-Opening Reactions

The presence of the weak N-O bond makes the isoxazole ring susceptible to nucleophilic attack, often leading to ring-opening. This reactivity is fundamental to the use of isoxazoles as "masked" functional groups in synthesis.

Base-Catalyzed Ring Opening: As mentioned earlier, bases can promote the cleavage of the isoxazole ring. The mechanism often involves the deprotonation at the C3 or C5 position, followed by the cleavage of the N-O bond.

Reductive Cleavage: The N-O bond can also be cleaved under reductive conditions, for example, using catalytic hydrogenation. This reaction typically yields β-aminoenones or related difunctional compounds.

Electrochemical Ring Opening: Isoxazoles with electron-withdrawing groups at the 4-position can undergo electrochemical N-O bond cleavage[6].

Cycloaddition Reactions

While the isoxazole ring itself is aromatic, substituted isoxazoles can participate in cycloaddition reactions, further highlighting their synthetic versatility.

pKa of Isoxazole

The basicity of the isoxazole ring is an important parameter influencing its behavior in biological systems and its reactivity. The pKa of the conjugate acid of isoxazole is approximately -3.0, indicating it is a very weak base[1]. The pKa values of substituted isoxazoles can vary depending on the electronic nature of the substituents.

| Heterocycle | pKa in Water |

| Isoxazole | -3.0 (of conjugate acid)[1] |

| Pyrazole | 2.48 |

| Imidazole | 6.95 |

| 1,2,3-Triazole | 1.17 |

Table 4: pKa Values of Isoxazole and Other Nitrogen Heterocycles[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the stability and reactivity of isoxazole-containing compounds.

Protocol for a Kinetic Study of Isoxazole Bromination

This protocol outlines a method for determining the rate of bromination of isoxazole using hydrodynamic voltammetry.

Materials:

-

Isoxazole

-

Molecular bromine (Br₂)

-

Potassium nitrate (KNO₃)

-

Buffer solution (pH 4.7)

-

Rotating platinum electrode (RPE)

-

Saturated calomel electrode (SCE)

-

Potentiostat

-

Galvanometer

Procedure:

-

Prepare stock solutions of isoxazole, Br₂, and KNO₃ in the buffer solution.

-

Set up the electrochemical cell with the RPE as the working electrode and the SCE as the reference electrode.

-

Apply a constant potential of 0.2 V to the RPE.

-

Initiate the reaction by mixing the isoxazole and Br₂ solutions in the electrochemical cell at a controlled temperature.

-

Monitor the diffusion current over time using the galvanometer. The decrease in current corresponds to the consumption of Br₂.

-

Calculate the concentration of Br₂ at different time points using a calibration curve.

-

Determine the reaction order and the rate constant by analyzing the concentration versus time data.

-

Repeat the experiment at different temperatures to determine the activation energy and other thermodynamic parameters using the Arrhenius equation.

Protocol for Assessing pH and Temperature Stability

This protocol describes a general method for evaluating the stability of an isoxazole-containing compound under various pH and temperature conditions, adapted from the study of leflunomide.

Materials:

-

Isoxazole-containing compound

-

Methanol

-

Buffer solutions of various pH (e.g., 4.0, 7.4, 10.0)

-

Acetonitrile

-

Internal standard for LC/MS-MS analysis

-

Shaking water bath

-

LC/MS-MS system

Procedure:

-

Prepare a stock solution of the isoxazole compound in methanol.

-

For each condition to be tested, incubate a known concentration of the compound in the appropriate buffer at the desired temperature in a shaking water bath.

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction and precipitate proteins (if in a biological matrix) by adding the aliquot to a solution of acetonitrile containing a known concentration of an internal standard.

-

Analyze the samples by LC/MS-MS to quantify the disappearance of the parent compound and the appearance of any degradation products.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life (t½) for each condition.

Protocol for Thermal Stability Analysis using TGA/DSC

This protocol provides a general procedure for assessing the thermal stability of an isoxazole derivative using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Materials:

-

Isoxazole-containing compound

-

TGA/DSC instrument

-

Inert gas (e.g., nitrogen)

-

Sample pans (e.g., aluminum)

Procedure:

-

Accurately weigh a small amount of the isoxazole compound (typically 1-10 mg) into a TGA/DSC pan.

-

Place the pan in the instrument's furnace.

-

Purge the furnace with an inert gas at a constant flow rate.

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample as a function of temperature (DSC).

-

The TGA curve will show the temperatures at which weight loss occurs, indicating decomposition.

-

The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition.

-

From the TGA data, the onset temperature of decomposition can be determined, which is a measure of thermal stability.

-

By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy of decomposition can be calculated using methods like the Ozawa-Flynn-Wall or Kissinger methods.

Visualizing Reactivity and Synthetic Pathways

Graphviz diagrams can be used to visualize complex reaction mechanisms and synthetic workflows involving isoxazoles.

Caption: Key reactivity pathways of the isoxazole ring.

Caption: Workflow for a multi-step synthesis of a fused isoxazole.

Caption: QSAR workflow for predicting isoxazole properties.

Conclusion

The isoxazole ring is a remarkable heterocyclic system with a finely tuned balance of stability and reactivity. Its susceptibility to ring-opening under specific conditions, coupled with its general stability under physiological pH, makes it an attractive component in drug design. A thorough understanding of its reactivity towards electrophiles and nucleophiles, its photochemical and thermal behavior, and the quantitative parameters that govern these processes is paramount for medicinal chemists. The experimental protocols and visualization workflows presented in this guide offer a framework for the systematic investigation and strategic application of the isoxazole scaffold in the development of novel and effective therapeutic agents.

References

- 1. Isoxazole - Wikipedia [en.wikipedia.org]

- 2. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsr.net [ijsr.net]

- 5. isasjournal.isasbharat.in [isasjournal.isasbharat.in]

- 6. Electrochemical and yeast-catalysed ring-opening of isoxazoles in the synthesis of analogues of the herbicide Grasp [ ] ® - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

Isoxazole-5-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Among the various functionalized isoxazoles, isoxazole-5-carbaldehyde stands out as a particularly versatile and valuable building block. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5] This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in organic synthesis, complete with experimental protocols and quantitative data to aid researchers in its practical application.

Synthesis of Isoxazole-5-carbaldehydes

The preparation of isoxazole-5-carbaldehydes can be achieved through several synthetic routes, primarily involving the formylation of a pre-existing isoxazole ring or the cyclization of precursors already bearing the aldehyde or a masked aldehyde functionality.

One of the most common methods for introducing a formyl group onto an aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction .[6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to effect electrophilic substitution.[8][9] For example, 3-phenylisoxazole can be formylated to produce 3-phenylthis compound.

Another viable route is the oxidation of a 5-methylisoxazole derivative . Reagents such as selenium dioxide (SeO₂) are effective for this transformation, converting the methyl group into the corresponding aldehyde.

Furthermore, isoxazole-5-carbaldehydes can be synthesized through multi-component reactions , which allow for the rapid construction of the heterocyclic ring with the desired functionality in a single step. These reactions often involve the condensation of an α,β-unsaturated aldehyde, a hydroxylamine derivative, and a third component.

A general workflow for the synthesis of isoxazole-5-carbaldehydes is depicted below:

Caption: Synthetic routes to this compound.

Key Reactions and Applications

The aldehyde group of this compound is amenable to a wide range of chemical transformations, making it a cornerstone for the synthesis of more complex molecules.

Carbon-Carbon Bond Forming Reactions

Knoevenagel Condensation: Isoxazole-5-carbaldehydes readily undergo Knoevenagel condensation with active methylene compounds in the presence of a base.[2][10] This reaction is fundamental for the synthesis of various α,β-unsaturated systems, which are themselves valuable synthetic intermediates. The reaction typically proceeds in high yield and can be catalyzed by a variety of bases, from simple amines to solid-supported catalysts.[11]

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The aldehyde can be converted to an alkene through the Wittig reaction with phosphoranes or the Horner-Wadsworth-Emmons (HWE) reaction with phosphonate carbanions.[12][13] The HWE reaction is often preferred due to the water-soluble nature of the phosphate byproduct, which simplifies purification, and its tendency to form the (E)-alkene with high stereoselectivity.[12][14]

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithiums, to the aldehyde yields secondary alcohols.[15][16] These alcohols can then be further functionalized, for instance, by oxidation to the corresponding ketones.

Reduction and Oxidation

Reduction to Alcohols: The aldehyde can be easily reduced to the corresponding primary alcohol, (isoxazol-5-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[17][18][19] This transformation is often quantitative and serves to introduce a versatile hydroxymethyl group.

Oxidation to Carboxylic Acids: Oxidation of the aldehyde group provides isoxazole-5-carboxylic acids. These carboxylic acids are valuable intermediates for the synthesis of amides and esters, further expanding the synthetic utility of the isoxazole scaffold.

A summary of the key reactions of this compound is presented in the following diagram:

Caption: Key transformations of this compound.

Applications in Drug Discovery and Development

The versatility of this compound has been leveraged in the synthesis of numerous biologically active molecules. A notable example is its use as a key intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[20][21] The isoxazole scaffold is a core component of several selective COX-2 inhibitors, and the ability to functionalize the 5-position via the carbaldehyde is crucial for modulating potency and selectivity.[5][22]

Furthermore, derivatives of this compound are precursors to compounds like Leflunomide, a disease-modifying antirheumatic drug (DMARD).[13][23] The synthesis of such drugs often involves the conversion of the aldehyde to other functional groups, highlighting the importance of this building block in accessing complex pharmaceutical targets.

The general synthetic strategy for the development of certain isoxazole-based COX-2 inhibitors from an this compound intermediate can be visualized as follows:

Caption: Synthetic pathway to COX-2 inhibitors.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for key transformations involving isoxazole-5-carbaldehydes and related multi-component reactions leading to isoxazole derivatives.

Table 1: Synthesis of Isoxazol-5(4H)-one Derivatives via Multi-component Reaction

| Aldehyde (R¹) | β-Keto Ester (R²) | Catalyst | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Citric Acid | Water | 5 h | 90 | [24] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Itaconic Acid | Water | 15 min | 95 | [1] |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Pyruvic Acid | Water | - | - | [1] |

| Thiophene-2-carbaldehyde | Ethyl 4-chloroacetoacetate | Cell-Pr-NH₂ | Water | - | - | [2] |

| 1-Methyl-1H-pyrrole-2-carbaldehyde | Ethyl 4-chloroacetoacetate | Cell-Pr-NH₂ | Water | - | - | [2] |

Table 2: Key Reactions of this compound Derivatives

| Starting Material | Reagent(s) | Reaction Type | Product | Yield (%) | Reference |

| 3-Phenylisoxazole | DMF, POCl₃ | Vilsmeier-Haack | 3-Phenylthis compound | - | [9] |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Hydroxylamine HCl, β-Keto Ester | Multi-component | 3-Methyl-4-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)isoxazol-5(4H)-one | 80-82 | [1] |

| 4-Nitrobenzaldehyde | NaBH₄, Ethanol | Reduction | (4-Nitrophenyl)methanol | - | [17] |

| Aldehydes | Triethyl phosphonoacetate, Et₃N, Li/Mg Halides | HWE Reaction | α,β-Unsaturated Esters | - | [25] |

| 3-Methylisoxazole-4,5-dicarboxylate | Grignard Reagents | Nucleophilic Addition | 5-Keto Derivatives | - | [16] |

Experimental Protocols

General Procedure for the Three-Component Synthesis of 4-Arylmethylene-3-methylisoxazol-5(4H)-ones

To a mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is added a catalytic amount of a suitable catalyst (e.g., citric acid, 1 mmol). The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.[24]

General Procedure for the Knoevenagel Condensation

An aromatic aldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) are dissolved in a suitable solvent (e.g., ethanol, 4 mL). A catalytic amount of a base (e.g., piperidine or a few drops of a saturated aqueous solution of sodium bicarbonate) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[10][11][26]

General Procedure for the Horner-Wadsworth-Emmons Reaction

To a suspension of sodium hydride (1.1 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of a phosphonate (e.g., triethyl phosphonoacetate, 1.0 mmol) in anhydrous THF. The mixture is stirred at room temperature for 1 hour. The reaction is then cooled to 0 °C, and a solution of this compound (1.0 mmol) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[12][13]

General Procedure for the Reduction of this compound with Sodium Borohydride

This compound (1.0 mmol) is dissolved in ethanol (10 mL) in a round-bottom flask. The solution is cooled in an ice bath, and sodium borohydride (1.2 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. Water is added to the residue, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding alcohol, which can be further purified by column chromatography if necessary.[17][18][19]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the rich chemistry of its aldehyde functional group provide access to a vast array of complex molecular structures. The applications of this scaffold in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, underscore its significance in drug discovery and development. The methodologies and data presented in this guide are intended to serve as a practical resource for chemists to effectively utilize this compound in their synthetic endeavors.

References

- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. oiccpress.com [oiccpress.com]

- 4. scielo.br [scielo.br]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. benchchem.com [benchchem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. bhu.ac.in [bhu.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synarchive.com [synarchive.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. researchgate.net [researchgate.net]

- 17. studylib.net [studylib.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. rsc.org [rsc.org]

- 20. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. US20040127532A1 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 24. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 25. The Horner-Wadsworth-Emmons Modification of the Wittig Reaction Using Triethylamine and Lithium or Magnesium Salts - Lookchem [lookchem.com]

- 26. researchgate.net [researchgate.net]

The Isoxazole Core: A Technical Guide to Synthesis and Functionalization for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and structural features allow it to serve as a versatile scaffold in the design of therapeutic agents, influencing factors such as binding affinity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth review of the synthesis and functionalization of the isoxazole core, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to empower researchers in the pursuit of novel therapeutics. Isoxazole-based molecules have shown a wide array of biological activities, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2]

Core Synthesis Methodologies

The construction of the isoxazole ring can be achieved through several reliable and versatile synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of isoxazoles.[3] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide with an alkyne. The nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl halides to avoid their dimerization into furoxans.

A variety of catalysts, including copper(I), can be employed to control the regioselectivity of the cycloaddition, typically favoring the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[4]

Experimental Protocol: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

A representative procedure for the synthesis of 3,5-disubstituted isoxazoles is as follows:

-

To a stirred solution of the terminal alkyne (1.0 mmol) and the corresponding aldoxime (1.1 mmol) in a suitable solvent such as ethanol (5 mL), add copper(I) iodide (0.1 mmol, 10 mol%).

-

Add a mild oxidant, such as N-chlorosuccinimide (NCS) (1.2 mmol), portion-wise to the reaction mixture at room temperature.

-

The reaction is stirred for 4-12 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Quantitative Data for 1,3-Dipolar Cycloaddition

| Alkyne (R1) | Aldoxime (R2) | Catalyst/Conditions | Yield (%) | Reference |

| Phenylacetylene | Benzaldehyde oxime | CuI, NCS, EtOH, rt | 85-95 | [4] |

| 1-Octyne | 4-Chlorobenzaldehyde oxime | CuI, NCS, EtOH, rt | 78-88 | [4] |

| Propargyl alcohol | Cyclohexanecarboxaldehyde oxime | CuI, NCS, EtOH, rt | 70-80 | [4] |

| Ethynyltrimethylsilane | 4-Methoxybenzaldehyde oxime | CuI, NCS, EtOH, rt | 82-92 | [4] |

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

The Claisen isoxazole synthesis, a classic method, involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] This reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring. A significant challenge with unsymmetrical 1,3-diketones is the formation of regioisomeric mixtures. However, the use of β-enamino diketones can direct the initial attack of hydroxylamine, leading to a single major regioisomer.[3]

Experimental Protocol: Synthesis from a β-Diketone

-

A solution of the 1,3-dicarbonyl compound (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a solvent such as ethanol or acetic acid (10 mL) is prepared.

-

A base, such as sodium acetate or pyridine (1.5 mmol), is added, and the mixture is heated to reflux for 2-6 hours.

-

The reaction progress is monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield the isoxazole.

Quantitative Data for Condensation Reactions

| 1,3-Dicarbonyl Compound | Conditions | Yield (%) | Reference |

| Acetylacetone | NH2OH·HCl, NaOAc, EtOH, reflux | 80-90 | [6] |

| Benzoylacetone | NH2OH·HCl, Pyridine, EtOH, reflux | 75-85 (mixture of regioisomers) | [6] |

| Dibenzoylmethane | NH2OH·HCl, AcOH, reflux | 88-95 | [6] |

| Ethyl acetoacetate | NH2OH·HCl, NaOAc, EtOH, reflux | 70-80 | [6] |

Functionalization of the Isoxazole Ring

The isoxazole ring can be functionalized at its C3, C4, and C5 positions, allowing for the introduction of diverse substituents to modulate biological activity.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the isoxazole core, avoiding the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with palladium and rhodium, has enabled the arylation, alkenylation, and alkylation of isoxazole C-H bonds.

Experimental Protocol: Palladium-Catalyzed C-H Arylation

-

To a mixture of the isoxazole (1.0 mmol), aryl halide (1.2 mmol), and a palladium catalyst such as Pd(OAc)2 (5 mol%) in a suitable solvent (e.g., DMA or toluene), add a ligand (e.g., P(o-tolyl)3, 10 mol%) and a base (e.g., K2CO3, 2.0 mmol).

-

The reaction mixture is heated at 100-140 °C for 12-24 hours under an inert atmosphere.

-

After cooling, the reaction is diluted with water and extracted with an organic solvent.

-

The combined organic layers are dried and concentrated.

-

Purification by column chromatography affords the C-H arylated isoxazole.

Cross-Coupling Reactions

Halogenated isoxazoles are versatile intermediates for a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively.

Experimental Protocol: Suzuki Cross-Coupling of a 4-Iodoisoxazole

-

In a flask, combine the 4-iodoisoxazole (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., Na2CO3, 2.0 mmol).

-

Add a mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1, 5 mL).

-

The mixture is degassed and then heated to 80-100 °C under an inert atmosphere for 4-12 hours.

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The organic extracts are combined, dried, and concentrated.

-

The product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

The versatility of the isoxazole scaffold has led to its incorporation into a wide range of biologically active molecules that modulate various signaling pathways.

Isoxazoles in Kinase Inhibition

Many isoxazole derivatives have been developed as potent kinase inhibitors, targeting key enzymes in cancer and inflammatory signaling pathways. For example, some diaryl isoxazoles act as dual inhibitors of p38α MAP kinase and CK1δ.[4]

Experimental Workflow for Isoxazole Library Synthesis

The development of efficient synthetic methodologies allows for the creation of diverse isoxazole libraries for high-throughput screening. A typical workflow involves the parallel synthesis of a core isoxazole scaffold followed by diversification through various functionalization reactions.

Conclusion

The isoxazole moiety continues to be a privileged scaffold in drug discovery, offering a robust platform for the development of novel therapeutic agents. A deep understanding of the diverse synthetic methodologies and functionalization strategies is crucial for medicinal chemists to fully exploit the potential of this versatile heterocycle. This guide has provided a comprehensive overview of key synthetic protocols, quantitative data, and the biological context of isoxazole-containing compounds. By leveraging these insights, researchers can continue to innovate and design the next generation of isoxazole-based drugs to address unmet medical needs.

References

- 1. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its electronic nature and ability to serve as a bioisosteric replacement for other functional groups, have cemented its role in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the isoxazole core in drug discovery, detailing its synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Therapeutic Landscape of Isoxazole-Containing Drugs

The versatility of the isoxazole nucleus is underscored by its presence in a range of clinically approved drugs with varied therapeutic applications.[1][2] These include the antibacterial agent sulfamethoxazole , the selective COX-2 inhibitor and anti-inflammatory drug valdecoxib , and the immunomodulatory drug leflunomide .[2][3] The continued exploration of isoxazole derivatives stems from their broad biological activities, which encompass anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[1][4][5][6]

Quantitative Bioactivity of Isoxazole Derivatives

The potency of isoxazole-containing compounds has been quantified across various biological targets. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Monoterpene Isoxazoline | Derivative 16c | HT1080 (Fibrosarcoma) | 9.02 | [7] |

| Diosgenin-Isoxazole Hybrid | Compound 24 | MCF-7 (Breast Cancer) | 9.15 ± 1.30 | [7] |

| Diosgenin-Isoxazole Hybrid | Compound 24 | A549 (Lung Cancer) | 14.92 ± 1.70 | [7] |

| Curcumin-Isoxazole Hybrid | Compound 40 | MCF-7 (Breast Cancer) | 3.97 | [7] |

| 3,4-Isoxazolediamide | Compound 30 | Various solid and hematological tumors | Low nanomolar range | [8] |

| Indole-Isoxazole Hybrid | Compound 26 | Huh7 (Hepatocellular Carcinoma) | - | [9] |

Table 2: Cyclooxygenase (COX) Inhibition by Isoxazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Isoxazole Derivative C6 | - | 0.55 ± 0.03 | - | [10] |

| Isoxazole Derivative C5 | - | 0.85 ± 0.04 | - | [10] |

| Isoxazole Derivative C3 | - | 0.93 ± 0.01 | - | [10] |

| 2-(3,4-bis(4-methoxyphenyl)-isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (IXZ3) | - | 0.95 | - | [11] |

| S-methyl-5-(4-methoxyphenyl)-isoxazole-4-carbothioate (IXZ1) | - | 0.57 - 0.72 | 186.8 - 242.4 | [11] |

| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (ODZ2) | >64.2 | 0.48 | 132.83 | [12] |

Table 3: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| N3, N5-di(substituted)isoxazole-3,5-diamine (178f) | Escherichia coli | 95 | [13] |

| N3, N5-di(substituted)isoxazole-3,5-diamine (178e) | Escherichia coli | 110 | [13] |

| N3, N5-di(substituted)isoxazole-3,5-diamine (178d) | Escherichia coli | 117 | [13] |

| N3, N5-di(substituted)isoxazole-3,5-diamine (178e) | Staphylococcus aureus | 95 | [13] |

| N3, N5-di(substituted)isoxazole-3,5-diamine (178d) | Staphylococcus aureus | 100 | [13] |

| Isoxazole derivative 3c (chloro substitution) | Various bacteria and fungi | - | [14] |

| Isoxazole derivative 14f, 15e, 15f | Candida spp. | - | [15] |

| Isoxazole derivative PUB14 | Candida albicans | - | [16] |

| Isoxazole derivative PUB17 | Candida albicans | - | [16] |

Key Signaling Pathways Modulated by Isoxazole Derivatives

A critical aspect of drug development is understanding the molecular mechanisms through which a compound exerts its therapeutic effect. Isoxazole derivatives have been shown to modulate several key signaling pathways implicated in various diseases.

Leflunomide and De Novo Pyrimidine Synthesis Inhibition

The immunomodulatory effects of Leflunomide's active metabolite, teriflunomide, are primarily attributed to the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[17][18][19] This pathway is crucial for the proliferation of activated lymphocytes, which have a high demand for pyrimidines for DNA and RNA synthesis.[17][18] By inhibiting DHODH, teriflunomide depletes the pyrimidine pool, leading to cell cycle arrest at the G1 phase and thereby suppressing the immune response.[18]

Isoxazole Derivatives as COX-2 Inhibitors

Certain isoxazole-containing molecules, such as valdecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] By selectively inhibiting COX-2, these drugs reduce the production of pro-inflammatory prostaglandins without significantly affecting the gastrointestinal tract, a common side effect of non-selective COX inhibitors.

HSP90 Inhibition by Isoxazole Analogs

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.[2] Several isoxazole derivatives have been developed as potent HSP90 inhibitors.[16] These inhibitors bind to the N-terminal ATP-binding pocket of HSP90, disrupting its chaperone activity.[2] This leads to the misfolding and subsequent degradation of HSP90 client proteins, such as HER2, EGFR, Akt, and Raf-1, via the ubiquitin-proteasome pathway, ultimately resulting in cancer cell death.[2]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of isoxazole derivatives and their biological evaluation.

Synthesis of 3,5-Disubstituted Isoxazoles

A common method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne.

Materials:

-

Substituted aldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

N-Chlorosuccinimide (NCS)

-

Terminal alkyne

-

Appropriate solvent (e.g., Chloroform/Urea in a 1:2 ratio)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the aldehyde (2 mmol) in the chosen solvent (1 mL), add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol).

-

Stir the resulting mixture at 50 °C for one hour to form the aldoxime.

-

Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50 °C for three hours to generate the nitrile oxide in situ.

-

Add the terminal alkyne (2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.

-

After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.[20][21]

Synthesis of 3,4-Disubstituted Isoxazoles

An effective, metal-free approach for synthesizing 3,4-disubstituted isoxazoles involves an enamine-triggered [3+2] cycloaddition.

Materials:

-

Aldehyde

-

N-hydroximidoyl chloride

-

Triethylamine

-

Pyrrolidine (catalyst)

-

Dichloromethane (solvent)

-

Oxidizing agent (e.g., m-CPBA)

Procedure:

-

Dissolve pyrrolidine (0.88 mmol) and triethylamine (0.4 mmol) in dichloromethane (4 mL) and cool the mixture to 0 °C.

-

Slowly add a solution of the aldehyde (0.4 mmol) in dichloromethane (1 mL) to the cooled mixture.

-

After stirring for 10 minutes, add a solution of the N-hydroximidoyl chloride (0.44 mmol) in dichloromethane (1 mL) dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude intermediate in a suitable solvent and treat with an oxidizing agent to yield the 3,4-disubstituted isoxazole.

-

Purify the final product by column chromatography.[3][10][17][18]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell line

-

Complete culture medium

-

96-well plates

-

Isoxazole test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of the isoxazole test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[22]

In Vitro Antibacterial Activity (Broth Microdilution Method for MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth

-

96-well microtiter plates

-

Isoxazole test compound

-

Standard antibiotic (e.g., Cloxacillin)

-

Spectrophotometer or microplate reader